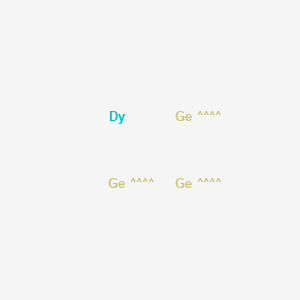
CID 78061193
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as CID 78061193 is a chemical entity with significant relevance in various scientific fields
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 78061193 would likely involve large-scale synthesis processes that are optimized for efficiency and yield These methods would include the use of industrial-grade reagents and equipment to produce the compound in significant quantities
Chemical Reactions Analysis
Types of Reactions: CID 78061193 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple modifications of the original compound to entirely new chemical entities.
Scientific Research Applications
CID 78061193 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a tool for understanding disease mechanisms. In industry, the compound might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 78061193 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved in the action of this compound are not well-characterized in the current literature.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061193 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. While similar compounds may exist, this compound may offer distinct advantages or capabilities that make it particularly valuable for certain applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance and versatility. Further research and development could uncover even more applications and benefits of this intriguing chemical entity.
Properties
Molecular Formula |
DyGe3 |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/Dy.3Ge |
InChI Key |
RIYTZCRHRANWRE-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


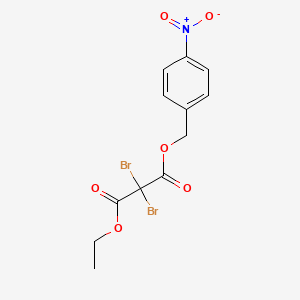
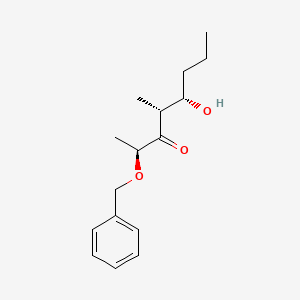
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
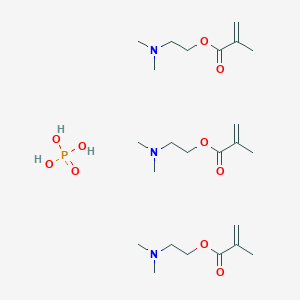
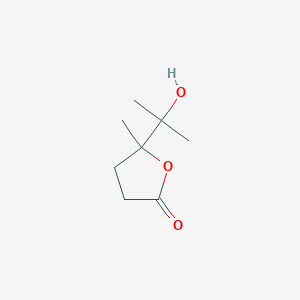

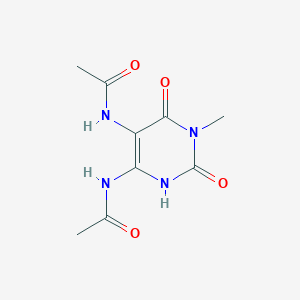
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
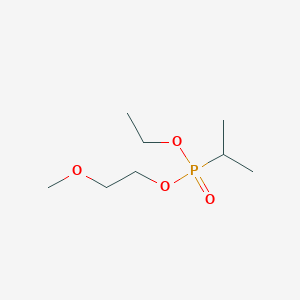
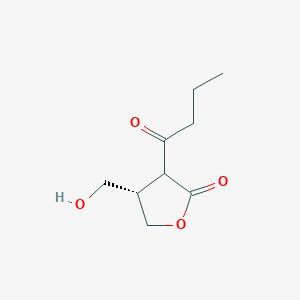
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

